N-Fmoc-S-2-Pyridinylthio-L-cysteine
Description
Significance of Cysteine in Peptide and Protein Chemical Synthesis
Cysteine is a distinguished amino acid owing to the unique properties of its thiol (-SH) side chain. nih.govsigmaaldrich.com This functional group is a potent nucleophile and is readily oxidized. Its most notable role is in the formation of disulfide bonds (cystine bridges) through the oxidation of two thiol groups. csic.es These covalent linkages are fundamental to the structural integrity and stability of a vast number of peptides and proteins, dictating their three-dimensional folding and, consequently, their biological activity. nih.govcsic.es
The formation of disulfide bonds can link two separate peptide chains, as in the case of insulin, or create intramolecular loops within a single chain, which is a common feature in many peptide hormones, toxins, and growth factors. adventchembio.comanaspec.com Beyond structural stabilization, the cysteine thiol can participate directly in the catalytic mechanisms of enzymes, such as cysteine proteases. nih.gov This high reactivity, however, necessitates its protection during the iterative steps of peptide synthesis to prevent unwanted side reactions, such as alkylation or premature and uncontrolled oxidation. nih.govsigmaaldrich.com
Evolution of Protecting Group Strategies for Cysteine Thiol Functionality
The critical need to temporarily mask the reactivity of the cysteine thiol has driven the development of numerous protecting groups over several decades. nih.gov Early strategies in peptide synthesis often employed the benzyl (Bzl) group, which requires harsh acidic conditions (e.g., liquid hydrogen fluoride) for removal. The advent of the milder Boc (tert-butyloxycarbonyl) and, subsequently, the Fmoc strategies for Nα-amino protection necessitated the development of compatible thiol protecting groups with different lability characteristics. nih.govnih.gov
The trityl (Trt) group became a widely used protection for cysteine in Fmoc-SPPS, as it can be removed concurrently with the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov However, the synthesis of complex peptides containing multiple disulfide bonds required a more sophisticated approach known as an "orthogonal protection strategy." This strategy employs a set of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the directed and regioselective formation of disulfide bonds. nih.gov
This need led to the introduction of a variety of protecting groups with distinct cleavage conditions. For instance, the acetamidomethyl (Acm) group is stable to TFA but can be removed with reagents like iodine or silver trifluoroacetate, often in a separate step after the peptide chain is assembled. adventchembio.comnih.gov Other groups, such as the 4-methoxytrityl (Mmt), are more acid-labile than Trt and can be removed selectively while the peptide is still on the solid support. nih.gov The table below summarizes some common cysteine protecting groups used in Fmoc-SPPS and their cleavage conditions, illustrating the concept of orthogonality.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Trityl | Trt | TFA (standard cleavage cocktail) | Acm, StBu |
| Acetamidomethyl | Acm | Iodine, Silver Acetate, Hg(II) | Trt, Mmt |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols) | Trt, Acm |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-2% in DCM) | Acm, Trt |
| 2-Pyridinesulfenyl | Spy | Other thiols, phosphines | Trt, Acm |
This table provides a simplified overview. Specific conditions can vary based on the peptide sequence and other protecting groups present.
Contextualizing N-Fmoc-S-2-Pyridinylthio-L-cysteine within Fmoc Solid-Phase Peptide Synthesis (SPPS) Methodologies
This compound, also known as Fmoc-Cys(S-2-pyridyl)-OH or Fmoc-Cys(Spyr)-OH, is a specialized cysteine derivative designed for use in Fmoc-SPPS. It belongs to the class of S-sulfenyl protecting groups. The key feature of the S-2-pyridinylthio moiety is that it functions not just as a protecting group but also as an "activated" thiol. chemimpex.com
This derivative is incorporated into the peptide chain like any other Fmoc-amino acid. The S-pyridinylthio group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage if other acid-labile side-chain protecting groups are used. nih.govspringernature.com Its primary utility lies in the direct and facile formation of disulfide bonds. The S-pyridinylthio group readily undergoes a thiol-disulfide exchange reaction with a free cysteine thiol. In this reaction, the pyridinylthio-activated cysteine reacts with a deprotected cysteine residue to form the desired cystine bridge, releasing 2-thiopyridone as a byproduct. chemimpex.com
This method is particularly advantageous for forming disulfide bonds under mild conditions, often directly on the solid support or in solution after cleavage. It provides a high degree of control for regioselective disulfide bond formation when used in combination with other orthogonal protecting groups. For example, a peptide can be synthesized with one cysteine protected as Cys(Trt) and another as Cys(Spyr). After synthesis and cleavage, the Trt group is removed, leaving a free thiol. This free thiol can then selectively react with the Cys(Spyr) residue to form a specific disulfide bond. This strategic application makes this compound a valuable tool for the synthesis of structurally complex, multi-cysteine peptides.
Compound Information
Table of Physicochemical Properties: this compound
| Property | Value |
|---|---|
| CAS Number | 191108-79-9 |
| Molecular Formula | C₂₃H₂₀N₂O₄S₂ |
| Molecular Weight | 452.54 g/mol |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(pyridin-2-ylthio)-L-cysteine |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Fmoc-Cys(Spyr)-OH |
| Cysteine | Cys |
| Cystine | - |
| Benzyl | Bzl |
| tert-Butyloxycarbonyl | Boc |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Trityl | Trt |
| Acetamidomethyl | Acm |
| 4-Methoxytrityl | Mmt |
| tert-Butylthio | StBu |
| Insulin | - |
| 2-Thiopyridone | - |
Structure
3D Structure
Properties
Molecular Formula |
C23H20N2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H20N2O4S/c26-22(27)20(14-30-21-11-5-6-12-24-21)25-23(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,25,28)(H,26,27) |
InChI Key |
ZMZCOJOPTUVJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4=CC=CC=N4)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc S 2 Pyridinylthio L Cysteine and Analogues
Strategies for S-Pyridinylthio Group Introduction onto Fmoc-L-cysteine
The introduction of the S-pyridinylthio group onto the thiol of Fmoc-L-cysteine is a key step in the synthesis of the title compound. This is typically achieved through a disulfide exchange reaction.
A common and efficient method for the synthesis of N-Fmoc-S-2-pyridinylthio-L-cysteine involves the reaction of N-Fmoc-L-cysteine with an activated pyridyl disulfide. One of the most frequently used reagents for this purpose is 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP). This reaction is a thiol-disulfide exchange, where the thiol group of the cysteine attacks one of the sulfur atoms of the disulfide bridge in DTNP.
The reaction is typically carried out in a suitable organic solvent, such as chloroform, often in the presence of a base like triethylamine (B128534) to facilitate the deprotonation of the cysteine thiol. The driving force for this reaction is the formation of the more stable mixed disulfide and the release of a stable leaving group, 5-nitro-2-thiopyridone. The progress of the reaction can often be monitored visually by the appearance of the yellow color of the released 5-nitro-2-thiopyridone.
Another common reagent used for this transformation is 2,2'-dipyridyl disulfide. The reaction mechanism is analogous to that of DTNP, involving a nucleophilic attack of the cysteinyl thiol on the disulfide bond. This results in the formation of this compound and the release of 2-thiopyridone. The choice between these reagents can depend on factors such as reaction kinetics, solubility, and ease of purification.
A representative reaction scheme is as follows: Fmoc-Cys-OH + Py-S-S-Py → Fmoc-Cys(S-Py)-OH + Py-SH
An alternative strategy for the formation of the S-pyridinylthio linkage is the reaction of a thiol with a sulfenyl chloride. In this approach, 2-pyridinesulfenyl chloride would be reacted with N-Fmoc-L-cysteine. This method involves the direct reaction of the sulfur atom of the cysteine thiol with the electrophilic sulfur atom of the sulfenyl chloride.
This pathway can be highly efficient, but the generation and handling of sulfenyl chlorides can be challenging as they are often moisture-sensitive and can be unstable. The reaction needs to be performed under anhydrous conditions to prevent the hydrolysis of the sulfenyl chloride. The presence of a non-nucleophilic base is typically required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction.
Optimized Synthesis Protocols for this compound Building Block
Several optimized protocols for the synthesis of the this compound building block have been developed to improve yield, purity, and scalability. These protocols often focus on the reaction conditions, purification methods, and the choice of reagents.
One optimized method involves the reaction of Fmoc-L-cysteine with 2,2'-dipyridyl disulfide in a mixed solvent system, such as dichloromethane/methanol, at room temperature. The use of a mixed solvent system can enhance the solubility of both reactants, leading to a more efficient reaction. Purification is a critical step, and optimized protocols often employ column chromatography on silica (B1680970) gel to isolate the desired product from unreacted starting materials and byproducts. The purity of the final product is typically assessed by techniques such as HPLC and NMR spectroscopy.
| Parameter | Optimized Protocol Details | Reference |
| Reactants | N-Fmoc-L-cysteine, 2,2'-dipyridyl disulfide | |
| Solvent | Dichloromethane/Methanol | |
| Temperature | Room Temperature | |
| Purification | Silica Gel Column Chromatography | |
| Purity Analysis | HPLC, NMR |
Maintaining the stereochemical integrity of the L-cysteine moiety is of utmost importance during the synthesis of this compound. Racemization at the α-carbon of the cysteine residue can occur, particularly under basic conditions or during prolonged reaction times.
To minimize the risk of racemization, it is crucial to carefully control the reaction conditions, such as temperature and the amount of base used. The use of mild bases and shorter reaction times is generally preferred. The enantiomeric purity of the final product is a critical quality control parameter and is often determined using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis. The synthesis of this compound has been shown to proceed with a high degree of stereochemical retention, with reported enantiomeric excesses often exceeding 99%.
Comparison with Synthesis of Other Activated Disulfide Cysteine Derivatives
The synthesis of this compound can be compared with that of other activated disulfide cysteine derivatives, such as those bearing the S-tert-butylthio (S-StBu) or S-acetamidomethyl (Acm) protecting groups.
The S-pyridinylthio group is considered an "activated" disulfide, meaning it is more susceptible to cleavage by a thiol than a simple alkyl disulfide. This property is advantageous for the formation of disulfide bonds in peptide synthesis. The synthesis of Fmoc-Cys(S-2-pyridyl)-OH is generally straightforward, as described above.
In comparison, the synthesis of Fmoc-Cys(StBu)-OH involves the reaction of Fmoc-L-cysteine with tert-butylsulfenyl chloride or a related reagent. While the starting materials are readily available, the reaction conditions need to be carefully controlled.
The introduction of the Acm group to form Fmoc-Cys(Acm)-OH is typically achieved by reacting Fmoc-L-cysteine with acetamidomethanol in the presence of an acid catalyst. The Acm group is stable under the conditions of Fmoc-based solid-phase peptide synthesis but requires specific reagents, such as iodine or silver salts, for its removal and subsequent disulfide bond formation.
| Derivative | Synthetic Method | Key Features | Reference |
| Fmoc-Cys(S-2-pyridyl)-OH | Thiol-disulfide exchange with 2,2'-dipyridyl disulfide. | Activated disulfide, useful for direct disulfide formation. | |
| Fmoc-Cys(StBu)-OH | Reaction with tert-butylsulfenyl chloride. | Stable protecting group, removed by reducing agents. | |
| Fmoc-Cys(Acm)-OH | Reaction with acetamidomethanol. | Stable protecting group, requires specific deprotection/oxidation for disulfide formation. |
Orthogonal Protecting Group Chemistry and Reactivity of S 2 Pyridinylthio Moiety
Role of Fmoc as an N-alpha Protecting Group in Peptide Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely employed for the temporary protection of the alpha-amino group of amino acids during solid-phase peptide synthesis (SPPS). Its popularity is attributed to its mild deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups, thus forming the basis of the highly successful Fmoc/tBu orthogonal protection strategy.
The key advantages of the Fmoc group in peptide chemistry include:
Mild Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This contrasts with the harsher acidic conditions required for the removal of the older tert-butyloxycarbonyl (Boc) protecting group.
Orthogonality: Its base lability provides true orthogonality with acid-labile side-chain protecting groups, which remain intact during the repetitive N-alpha-deprotection steps throughout the peptide chain elongation.
Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, a chromophore that can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction.
This mild and orthogonal nature makes Fmoc chemistry the preferred method for the synthesis of a vast array of peptides, including those with post-translational modifications that may be sensitive to acidic conditions.
Orthogonality of S-2-Pyridinylthio Protection in Multi-Cysteine Peptide Synthesis
The synthesis of peptides containing multiple disulfide bonds presents a significant challenge, requiring the regioselective formation of specific cysteine linkages. The S-2-pyridinylthio (S-Pyt) group, also referred to as pyridylsulfenyl (Pys), is a thiol protecting group that offers a unique level of orthogonality, making it an invaluable tool for the synthesis of multi-cysteine peptides.
The S-Pyt group is uniquely cleaved under mild reducing conditions, a property that sets it apart from many other commonly used cysteine protecting groups. This selective deprotection can be achieved using various reagents, most notably thiols or trialkylphosphines. This allows for the unmasking of a specific cysteine thiol for disulfide bond formation while other cysteine residues remain protected. For instance, S-Npys protected peptides react readily with thiols across a broad pH range to form mixed disulfides sigmaaldrich.com.
| Deprotection Reagent | Conditions | Comments |
| Thiols (e.g., mercaptoethanol, dithiothreitol) | Neutral or slightly basic pH | Rapid and efficient cleavage. |
| Trialkylphosphines (e.g., tributylphosphine) | Aprotic solvents | Effective for on-resin deprotection. |
This selective cleavage is a cornerstone of strategies for the controlled and sequential formation of multiple disulfide bridges within a single peptide chain.
The true power of the S-Pyt group lies in its orthogonality with a suite of other cysteine protecting groups that are cleaved under different conditions. This compatibility allows for the design of complex protection schemes for the synthesis of peptides with intricate disulfide bond patterns.
The following table summarizes the compatibility of the S-Pyt group with other common thiol protecting groups:
| Protecting Group | Cleavage Condition | Orthogonal to S-Pyt? |
| Trityl (Trt) | Mild acid (e.g., TFA) | Yes |
| Acetamidomethyl (Acm) | Heavy metal ions (e.g., Hg(II), Ag(I)) or iodine | Yes |
| Monomethoxytrityl (Mmt) | Very mild acid (e.g., 1-2% TFA in DCM) | Yes |
| Diphenylmethyl (Dpm) | Strong acid (e.g., 95% TFA) | Yes |
This orthogonality allows for a hierarchical deprotection strategy. For example, in a peptide containing cysteines protected with Trt, Acm, and S-Pyt, the Trt group can be removed first with mild acid to form the first disulfide bond. Subsequently, the S-Pyt group can be cleaved with a reducing agent to form a second disulfide bond, and finally, the Acm group can be removed with iodine to form a third disulfide bridge. The regioselective synthesis of cyclic peptides with two disulfide bridges has been successfully achieved using a combination of Dpm and Mmt sulfhydryl protecting groups sigmaaldrich.com.
Mechanisms of S-2-Pyridinylthio Reactivity
The utility of the S-2-pyridinylthio group in controlled disulfide bond formation is rooted in the specific chemical mechanisms that govern its reactivity.
The cleavage of the S-Pyt group by a free thiol proceeds via a thiol-disulfide exchange reaction. This is a reversible nucleophilic substitution reaction where the thiolate anion of the deprotecting agent attacks the sulfur atom of the S-Pyt group. This leads to the formation of a mixed disulfide intermediate, which then rearranges to release the deprotected cysteine thiol and a pyridyl-thiol byproduct.
The general mechanism can be depicted as follows:
Nucleophilic Attack: R-SH (Deprotecting Thiol) ⇌ R-S⁻ + H⁺
Peptide-Cys-S-Pyt + R-S⁻ → [Peptide-Cys-S-S-R] + Pyt⁻
Release: [Peptide-Cys-S-S-R] + H⁺ → Peptide-Cys-SH + R-S-Pyt
This exchange is a dynamic process, and the equilibrium can be shifted towards the deprotected cysteine by using an excess of the reducing agent. This reaction is a type of SN2-like event where sulfur atoms act as both nucleophile and electrophile libretexts.orglibretexts.org.
The S-2-pyridinylthio group is not merely a protecting group; it is an "activated" form of cysteine that is primed for disulfide bond formation. The pyridyl ring acts as a good leaving group, making the cysteine sulfur atom highly susceptible to nucleophilic attack by another free thiol.
This activation is exploited for the directed and controlled formation of disulfide bonds. Once a specific cysteine residue is deprotected to reveal a free thiol, it can react directly with a cysteine residue bearing an S-Pyt group to form a specific disulfide bridge. This reaction is highly efficient and proceeds under mild conditions, minimizing the risk of side reactions or disulfide scrambling. The S-Npys group, a related protecting group, is particularly useful for creating peptide-protein conjugates or peptides with two different chains linked by a disulfide bridge sigmaaldrich.com.
This method of directed disulfide bond formation is a powerful tool for synthesizing complex peptides and proteins with a defined three-dimensional structure, which is often crucial for their biological activity.
Applications in Complex Peptide and Protein Chemical Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Fmoc-S-2-Pyridinylthio-L-cysteine
SPPS is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of cysteine residues, the precursors to disulfide bonds, requires careful planning and the use of appropriate protecting groups to prevent unwanted side reactions. sigmaaldrich.com
This compound is introduced into the growing peptide chain during SPPS just like any other Fmoc-protected amino acid. The Fmoc group on the nitrogen terminus is removed using a mild base, typically piperidine (B6355638), allowing for the coupling of the next amino acid in the sequence. The S-2-pyridinylthio group serves as a protecting group for the cysteine's sulfhydryl moiety, preventing its premature oxidation or participation in undesired reactions during the synthesis. bachem.com This protection is stable to the standard conditions of Fmoc-based SPPS.
A key advantage of the S-2-pyridinylthio protecting group is its ability to participate in on-resin disulfide bond formation. researchgate.net After the full peptide sequence has been assembled, the S-2-pyridinylthio-activated cysteine can react with a free thiol group of another cysteine residue on the same resin-bound peptide to form an intramolecular disulfide bridge. bachem.comresearchgate.net This reaction is typically induced by a thiol exchange process. This on-resin cyclization strategy can improve the efficiency of forming the desired cyclic peptide by minimizing intermolecular side reactions that can occur in solution. researchgate.net
Regioselective Disulfide Bond Formation
The controlled and sequential formation of multiple disulfide bonds in a peptide is a significant challenge in chemical protein synthesis. This compound, in combination with other orthogonally protected cysteine derivatives, is a powerful tool for achieving regioselective disulfide bond formation. sigmaaldrich.comrockefeller.edu This allows for the precise construction of complex disulfide connectivities found in many natural and engineered proteins.
For peptides containing a single disulfide bond, this compound offers a straightforward method for cyclization. Once the linear peptide is synthesized with one cysteine protected as S-2-pyridinylthio and another with a different protecting group that can be selectively removed to reveal a free thiol, the two can react to form the desired intramolecular disulfide bond. researchgate.net This can be performed either on the solid support or in solution after cleavage from the resin. The reaction is driven by the formation of the stable 2-thiopyridone byproduct. nih.gov
| Cyclization Strategy | Description | Key Advantages |
| On-Resin Cyclization | Disulfide bond formation occurs while the peptide is still attached to the solid support. | Minimizes intermolecular reactions, potentially leading to higher yields of the desired cyclic monomer. researchgate.net |
| Solution-Phase Cyclization | The linear peptide is cleaved from the resin and then cyclized in a dilute solution. | Allows for purification of the linear precursor before cyclization. |
This compound can also be utilized to form disulfide bridges between two or more separate peptide chains, leading to the formation of peptide dimers or oligomers. In this approach, a peptide chain containing an S-2-pyridinylthio-activated cysteine is reacted with another peptide chain containing a free cysteine thiol. This intermolecular reaction results in a disulfide-linked conjugate. This method is valuable for creating antibody-drug conjugates, dimeric peptide hormones, and other complex peptide constructs. researchgate.net
The synthesis of peptides with multiple, specific disulfide bonds requires a sophisticated strategy involving orthogonally protected cysteine residues. sigmaaldrich.comrockefeller.edu Orthogonal protecting groups are those that can be removed under different chemical conditions, allowing for the stepwise formation of each disulfide bridge.
The S-2-pyridinylthio group is one member of a set of such protecting groups. For instance, a peptide could be synthesized with three pairs of cysteines, each pair protected with a different group, such as trityl (Trt), acetamidomethyl (Acm), and S-2-pyridinylthio. The first disulfide bond can be formed by selectively removing the protecting groups from one pair of cysteines and inducing oxidation. Then, a second pair can be deprotected and oxidized, followed by the third. The S-2-pyridinylthio group is particularly useful in these schemes as it can be selectively reacted with a free thiol under mild conditions. nih.gov This sequential approach is the only way to guarantee the correct disulfide connectivity in complex peptides with multiple disulfide bridges. sigmaaldrich.comrockefeller.edu
| Cysteine Protecting Group | Deprotection Condition | Orthogonality |
| Trityl (Trt) | Mild acid (e.g., TFA) | Not orthogonal to many other acid-labile groups. |
| Acetamidomethyl (Acm) | Iodine or other specific reagents | Orthogonal to acid- and base-labile groups. nih.gov |
| S-2-Pyridinylthio | Thiol exchange | Orthogonal to acid- and base-labile groups, and to Acm under specific conditions. |
Native Chemical Ligation (NCL) and Variants
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a larger protein with a native amide bond at the ligation site. nih.govfrontiersin.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov
In the context of NCL, this compound serves as a crucial building block for preparing peptide segments with a protected N-terminal cysteine. The Fmoc group provides temporary protection of the N-terminus during solid-phase peptide synthesis (SPPS), while the S-2-pyridinylthio group shields the cysteine's reactive thiol side chain.
Role in Peptide Thioester Formation or Reactivity
While this compound is used to prepare the N-terminal cysteine fragment, the S-2-pyridinylthio group itself imparts specific reactivity that is exploited in NCL variants. The Cys(S-2-pyridinylthio) residue functions as an "activated" disulfide. This means it can react directly with a free thiol group, such as the one on an N-terminal cysteine of another peptide, to form a new disulfide bond. This reaction proceeds via a thiol-disulfide exchange mechanism.
This reactivity is particularly useful for forming disulfide-linked peptide chains, a common motif in many biologically active proteins. The S-pyridinylthio group is a good leaving group, facilitating the formation of the new, more stable disulfide bond under mild conditions.
Applications in Convergent Chemical Protein Synthesis
Convergent synthesis strategies involve the preparation of several peptide fragments which are then ligated together to form the final, full-length protein. nih.gov This approach is often more efficient than the linear, stepwise synthesis of a long polypeptide chain.
The use of Fmoc-protected cysteine derivatives is central to these strategies, especially in one-pot, multi-segment ligation approaches. nih.govnih.gov In such a setup, an internal peptide fragment is required to have a C-terminal thioester and a protected N-terminal cysteine. A building block like this compound is ideal for introducing this protected N-terminal cysteine. After the first ligation at the C-terminus of this middle fragment, the Fmoc group can be selectively removed in situ to expose the N-terminal cysteine for the subsequent ligation reaction. nih.govnih.gov While many examples use the more common trityl (Trt) protecting group for the cysteine, the principle of using a temporarily masked N-terminal cysteine is a key concept in convergent synthesis. nih.govnih.govnih.gov
The S-pyridinylthio group, in particular, enables convergent strategies that aim to create specific disulfide linkages between different polypeptide chains or within a single, folded chain.
Synthesis of Modified Peptides and Peptidomimetics
The unique reactivity of this compound also lends itself to the synthesis of non-linear peptide structures, such as cyclic peptides and other constrained peptidomimetics. These modifications are often sought to enhance peptide stability, receptor affinity, and bioavailability.
Integration in Cyclic Peptide Architectures
Cyclic peptides, especially those containing disulfide bridges, are a prominent class of therapeutics and research tools. nih.govgoogle.com The synthesis of these molecules requires precise control over the formation of the correct disulfide bonds. This compound is a valuable reagent for achieving regioselective intramolecular disulfide bond formation.
The general strategy involves synthesizing a linear peptide precursor containing at least two cysteine residues. One cysteine is protected with a stable, orthogonal protecting group (like Acetamidomethyl, Acm), while the other is introduced using this compound. After the synthesis of the linear peptide, the Acm-protected cysteine is deprotected to reveal a free thiol. This thiol then attacks the S-2-pyridinylthio-activated cysteine residue, leading to an intramolecular thiol-disulfide exchange. This reaction displaces the 2-thiopyridone leaving group and forms the desired cyclic disulfide bridge. This on-resin or in-solution cyclization is highly efficient and avoids the need for harsh oxidation conditions that could damage sensitive amino acids in the peptide sequence. nih.gov
This method has been successfully applied to the synthesis of various disulfide-rich cyclic peptides, including cyclotides, which are known for their exceptional stability. nih.govgoogle.com
Data Tables
Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Applications |
| Triphenylmethyl (Trityl) | Trt | Acid-labile (e.g., TFA) | Most common for routine synthesis; yields free thiol upon cleavage. peptide.com |
| Acetamidomethyl | Acm | Iodine, Silver salts, Mercury(II) acetate | Stable to TFA; allows for selective deprotection for disulfide formation. |
| t-Butylthio | StBu | Reducing agents (e.g., thiols) | Removed under mild reducing conditions. |
| 2-Pyridinylthio | Pys | Reducing agents (e.g., thiols like DTT, TCEP) | Acts as an activated disulfide for direct reaction with other thiols to form new disulfide bonds; useful for cyclization and ligation. |
| 3-Nitro-2-pyridinesulfenyl | Npys | Reducing agents, phosphines | Similar to Pys but with different reactivity; used for forming asymmetric disulfides. peptide.com |
Bioconjugation Strategies Employing N Fmoc S 2 Pyridinylthio L Cysteine Derivatives
Site-Specific Cysteine Modification in Proteins and Peptides
The low natural abundance and high nucleophilicity of cysteine residues make them ideal targets for site-specific modification of proteins and peptides. nih.gov N-Fmoc-S-2-pyridinylthio-L-cysteine serves as a valuable tool for this purpose, enabling the introduction of various functionalities with high precision.
The primary mechanism underpinning the utility of this compound in bioconjugation is the thiol-disulfide exchange reaction. nih.govnih.gov This reaction involves the nucleophilic attack of a free thiol group from a cysteine residue in a protein or peptide on the disulfide bond of the reagent. This exchange results in the formation of a new disulfide bond, effectively linking the cysteine residue to the 2-pyridinylthio group. The reaction is reversible, but the equilibrium can be shifted towards the desired product under appropriate conditions.
The efficiency of this thiol-mediated conjugation is influenced by several factors, including the pH of the reaction medium and the accessibility of the target cysteine residue. The pKa of the cysteine thiol group is approximately 8.5, meaning that at physiological pH, a significant portion exists as the highly nucleophilic thiolate anion, which readily participates in the exchange reaction. nih.gov
A key advantage of using this compound is the release of 2-thiopyridone as a byproduct, which has a distinct UV absorbance. This allows for real-time monitoring of the conjugation reaction progress.
Preparation of Functionalized Biomolecules for Research Applications
The ability to attach various molecular entities to biomolecules with high specificity has revolutionized many areas of biological research. This compound is instrumental in preparing a wide array of functionalized biomolecules for diverse research applications. nih.gov
In the field of proteomics, the labeling and tagging of proteins are essential for their identification, quantification, and the study of their interactions and functions. nih.gov this compound derivatives can be synthesized to carry a variety of labels, such as fluorescent dyes, biotin (B1667282) tags, or isotopic labels. These labeled cysteine derivatives can then be incorporated into peptides during solid-phase synthesis or conjugated to proteins post-translationally.
For instance, a fluorescently labeled this compound can be used to tag specific proteins, allowing for their visualization and localization within cells or tissues using fluorescence microscopy. Similarly, biotin-tagged derivatives enable the purification and enrichment of target proteins through affinity chromatography with streptavidin-coated beads. Isotopic labeling, on the other hand, is a powerful technique for quantitative proteomics, allowing for the accurate comparison of protein abundance between different samples. nih.gov
The specificity of the thiol-disulfide exchange reaction ensures that the labels are attached to the intended cysteine residues, minimizing off-target modifications and providing reliable data for proteomic analysis. nih.gov
Mechanistic and Kinetic Studies of S 2 Pyridinylthio Reactivity
Investigations into Reaction Pathways and Intermediates
The primary reaction involving N-Fmoc-S-2-pyridinylthio-L-cysteine is the thiol-disulfide exchange, which is fundamental for creating disulfide bridges in synthetic peptides and proteins. Mechanistic studies, supported by theoretical calculations and experimental data, have established that this reaction proceeds via a classical SN2-type nucleophilic substitution pathway. nih.govresearchgate.net
The key steps and intermediates in the reaction pathway are:
Nucleophilic Attack: The reaction is initiated by a nucleophilic attack from a deprotonated thiol (a thiolate anion, RS⁻) on one of the sulfur atoms of the disulfide bond in the S-2-pyridinylthio moiety. nih.govresearchgate.netmdpi.com The thiolate is reported to be approximately 1010 times more reactive than its corresponding protonated thiol. mdpi.com
Transition State: The reaction proceeds through a trigonal bipyramidal, trisulfide-like transition state where the attacking sulfur and the leaving group (the 2-thiopyridone anion) are positioned collinearly. nih.govresearchgate.net Theoretical studies indicate that in this transition state, the charge density is evenly distributed between the attacking and leaving sulfur atoms. researchgate.net
Formation of Mixed Disulfide: The initial attack results in the formation of a new, mixed disulfide bond between the cysteine residue and the attacking thiol-containing molecule.
Release of Leaving Group: Concurrently, the bond between the cysteine's sulfur and the pyridinyl group is cleaved, releasing 2-thiopyridone (or its tautomer, pyridine-2-thione). The stability of this leaving group is a significant driving force for the reaction.
In the context of protein folding or synthesis, this initial mixed disulfide can be an intermediate. A subsequent intramolecular or intermolecular thiol-disulfide exchange may occur to yield the final, stable disulfide linkage within or between peptide chains. nih.gov For instance, in the folding of proteins with multiple cysteine residues, a series of thiol-disulfide exchange reactions leads to the native disulfide bond configuration, and intermediates with incorrect disulfide pairings can be formed and subsequently rearranged. nih.gov
Kinetic Analysis of Thiol-Disulfide Exchange Reactions
The kinetics of thiol-disulfide exchange are critical for understanding the efficiency and control of disulfide bond formation. These reactions are typically kinetically driven processes. mdpi.com The rate of the reaction is dependent on several factors, including the nucleophilicity of the attacking thiol and the stability of the leaving group. nih.gov
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophilicity of Thiol | Higher nucleophilicity increases the rate. | The reaction is an SN2-type nucleophilic attack. nih.gov |
| pKa of Leaving Group | A lower pKa of the leaving group thiol enhances the rate. | A more stable leaving group (weaker conjugate base) facilitates the reaction. The rate constant can increase significantly for each unit decrease in the pKa of the leaving group thiol. nih.gov |
| Concentration of Reactants | Higher concentrations lead to a faster reaction rate. | The reaction follows second-order kinetics. nih.gov |
| Enzyme Catalysis | Enzymes like oxidoreductases can dramatically accelerate the reaction. | Enzymes lower the activation energy for thiol-disulfide interchange, which is otherwise slow on a biological timescale. nih.govnih.gov |
Influence of pH and Solvent on Reactivity Profiles
The environment in which the thiol-disulfide exchange reaction occurs has a profound impact on its rate and outcome. Both pH and the nature of the solvent play crucial roles in modulating the reactivity profile of this compound.
Influence of pH: The pH of the reaction medium is a dominant factor because it controls the protonation state of the attacking thiol. The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). researchgate.netmdpi.com
High pH: At pH values above the pKa of the attacking thiol (typically around 8-9 for cysteine), the concentration of the highly nucleophilic thiolate anion increases. researchgate.net This leads to a significant acceleration of the reaction rate.
Low pH: At pH values below the thiol's pKa, the equilibrium favors the protonated, less reactive form, resulting in a slower reaction.
Influence of Solvent: Theoretical studies have shown that the solvent environment can significantly influence the reaction kinetics. researchgate.net
Polar/Aqueous Solvents: In polar solvents like water, the reactants (especially the charged thiolate) are heavily solvated. The transition state, however, has a more distributed charge, making it less stabilized by polar solvents compared to the reactants. researchgate.net
Hydrophobic/Aprotic Solvents: Hydrophobic environments, such as the active sites of some enzymes, can actually catalyze the thiol-disulfide exchange reaction. researchgate.net This is because the charge density is more widely distributed in the transition state than in the reactants. A less polar environment destabilizes the localized charge of the reactant thiolate more than it destabilizes the delocalized charge of the transition state, thereby lowering the activation energy. This effect can lead to rate enhancements of several orders of magnitude. researchgate.net
| Condition | Effect on Reactivity | Mechanism of Influence |
| Increasing pH | Increases reaction rate | Increases the concentration of the more nucleophilic thiolate anion. researchgate.net |
| Decreasing pH | Decreases reaction rate | Favors the protonated, less reactive thiol form. researchgate.net |
| Hydrophobic Solvent | Increases reaction rate | Destabilizes the localized charge on the reactant thiolate relative to the delocalized charge on the transition state, lowering the activation barrier. researchgate.net |
| Polar Solvent | Decreases reaction rate | Preferentially solvates and stabilizes the charged reactant thiolate, increasing the activation barrier. researchgate.net |
Stereochemical Implications of Reactivity in Disulfide Formation
The formation of a disulfide bond from this compound is a reaction that occurs at the sulfur atom. A key stereochemical consideration is the preservation of the chirality of the original amino acid.
The SN2 reaction mechanism at the sulfur center does not involve the chiral α-carbon of the L-cysteine residue. Therefore, the stereochemical integrity of the L-cysteine is maintained throughout the reaction. The resulting cystine residue within the newly formed disulfide bond retains its original L-configuration.
The geometry of the SN2 transition state requires a specific orientation of the attacking nucleophile and the leaving group. nih.govresearchgate.net This stereoelectronic requirement can influence which cysteine residues are able to react in a folded peptide or protein, where steric hindrance may prevent the necessary collinear alignment for the reaction to proceed efficiently. In protein folding, the formation of native disulfide bonds is guided by the developing tertiary structure, which brings specific cysteine residues into proximity and in the correct orientation for reaction. nih.gov While non-native disulfide bonds can form, the thermodynamic stability of the correctly folded protein drives the system towards the native disulfide connectivity through a process of disulfide shuffling. nih.gov
Emerging Research Directions and Future Perspectives
Development of Next-Generation S-Pyridinylthio Analogues with Enhanced Reactivity or Orthogonality
The core value of the S-2-pyridinylthio protecting group is its reactivity profile, which allows for selective deprotection and disulfide bond formation. Researchers are actively seeking to fine-tune this reactivity by creating next-generation analogues. The goal is to develop derivatives with either enhanced reaction kinetics for faster conjugation or unique orthogonality that allows for more complex, multi-step synthetic strategies.
One avenue of exploration is the introduction of electron-withdrawing or -donating groups to the pyridine (B92270) ring. For instance, analogues like Fmoc-S-3-nitro-2-pyridine-sulfenyl-L-cysteine have been developed. acs.org The nitro group modifies the electronic properties of the pyridyl moiety, which can enhance the biological activity or alter the stability and reactivity of the protecting group, potentially offering advantages in specific synthetic or biological applications. acs.org
Another critical area is improving orthogonality. In complex peptide synthesis, particularly for proteins with multiple disulfide bonds, chemists require a toolbox of cysteine-protecting groups that can be removed under different, non-interfering conditions. The development of S-pyridinylthio analogues that are labile under highly specific and mild conditions—distinct from those used for other protecting groups like Trityl (Trt), Acetamidomethyl (Acm), or tert-Butyl (tBu)—is a significant research focus. nih.gov This allows for sequential and controlled formation of multiple disulfide bridges within a single molecule, which is crucial for synthesizing complex therapeutic peptides like linaclotide. nih.gov
The table below compares various S-protecting groups for cysteine, highlighting the properties that drive the development of new analogues.
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
| S-2-Pyridinylthio | -S-2-Py | Reacts with free thiols to form disulfide bonds. | Mild reduction or thiol exchange. |
| S-trityl | -Trt | Acid-labile; offers good stability in Fmoc-SPPS. | Mild acid (e.g., TFA), oxidative conditions (e.g., Iodine). acs.org |
| S-tert-butyl | -S-tBu | Stable group, removable with reducing agents. | Strong reducing agents (e.g., TCEP), often requires heat. nih.gov |
| S-3-nitro-2-pyridine-sulfenyl | -S-Npys | Enhanced reactivity/biological activity due to the nitro group. acs.org | Thiol exchange. acs.org |
| S-[2-(4-pyridyl)ethyl] | - | An unusual amino acid analogue used to study protein structure. | Specific conditions depending on the synthetic goal. |
This table provides a comparative overview of different cysteine-protecting groups and their characteristics, which underpins the rationale for developing next-generation analogues.
Integration with Automated Peptide Synthesis Platforms
The synthesis of long peptides and small proteins remains a significant challenge, often hampered by side reactions and aggregation. nih.gov Modern automated peptide synthesis platforms, including those utilizing rapid flow-based technologies, have revolutionized the field by drastically reducing synthesis times and improving purity. researchgate.netresearchgate.net Standard Fmoc-based solid-phase peptide synthesis (SPPS) can require 60-100 minutes per amino acid coupling cycle, whereas automated flow systems can reduce this to under two minutes. researchgate.net
N-Fmoc-S-2-Pyridinylthio-L-cysteine and its derivatives are highly compatible with these automated Fmoc-based protocols. nih.gov The Fmoc protecting group is readily removed in each cycle by a piperidine (B6355638) solution, a process that can be monitored by UV absorbance to track synthesis efficiency. researchgate.net The use of pre-installed Fmoc protection on the cysteine derivative simplifies the workflow and avoids extra steps that would be required for temporary N-terminal protection. nih.gov
The integration of such specialized amino acid derivatives into automated fast-flow peptide synthesis (AFPS) enables the rapid, "single-shot" synthesis of very long peptides, such as the 214-amino acid N-terminal domain of Pyocin S2, without the need for intermediate purification and ligation of smaller fragments. researchgate.net This capability is crucial for producing proteins for research, therapeutic development, and the incorporation of non-canonical amino acids to probe biological function. researchgate.netnih.gov The stability of the S-pyridinylthio group during the repetitive cycles of Fmoc deprotection is a key advantage, preventing premature side reactions and ensuring the final peptide is ready for specific disulfide bond formation.
Novel Applications in Chemical Biology and Material Science
The unique reactivity of the pyridyl disulfide group makes it a powerful tool for applications beyond traditional peptide synthesis, extending into the realms of chemical biology and material science.
In chemical biology , the pyridyl disulfide moiety is central to bioconjugation strategies. It allows for the specific and reversible attachment of molecules (like fluorophores, drugs, or affinity tags) to cysteine residues in proteins. acs.orgacs.org This is a cornerstone of activity-based protein profiling (ABPP), a chemical proteomic method used to identify and characterize functionally important cysteines in complex biological systems. nanosoftpolymers.com By creating probes that covalently bind to hyperreactive cysteines, researchers can map enzyme activity, identify drug targets, and screen for inhibitors. nanosoftpolymers.com
In material science , the pyridyl disulfide functional group is being exploited to create advanced, "smart" materials:
Functionalized Nanoparticles : Gold nanoparticles (AuNPs) can be functionalized with pyridyl disulfide-terminated ligands. nih.govrsc.org The sulfur atom forms a stable bond with the gold surface, creating a platform for attaching thiol-containing biomolecules. nih.govnih.gov These functionalized AuNPs are used in diagnostics, biosensing, and as targeted drug delivery vehicles. acs.orgmdpi.com
Redox-Responsive Polymers and Hydrogels : Polymers featuring pyridyl disulfide groups can react with thiol-containing crosslinkers to form hydrogels. researchgate.netrsc.org These materials are stimuli-responsive; in a reducing environment similar to the inside of a cell (e.g., high glutathione (B108866) concentration), the disulfide bonds break, causing the hydrogel to dissolve and release its encapsulated cargo, such as drugs or cells. nih.govrsc.orgnih.gov This property is highly valuable for controlled drug delivery and tissue engineering applications. acs.orgresearchgate.net
Surface Modification : Surfaces can be patterned with pyridyl disulfide-containing polymers to control biological interactions. nih.gov For example, glycopolymers with a pyridyl disulfide end-group can be printed onto gold surfaces to create microarrays for studying cell adhesion or to stabilize conjugated biomolecules like siRNA. nih.gov
Computational Modeling and Prediction of Cysteine Reactivity in Complex Systems
Understanding and predicting the reactivity of a specific cysteine residue within a complex protein is a major challenge. Computational methods are emerging as an indispensable tool to address this. These approaches complement experimental techniques by providing insights into the structural and electronic factors that govern cysteine reactivity.
Several computational strategies are being employed:
Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods allow for the detailed study of chemical reactions in a biological environment. acs.org The reactive center (e.g., the cysteine thiol and its immediate partners) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This approach can accurately calculate reaction energy barriers and explore different reaction pathways, such as those involved in cysteine oxidation. acs.org
Bioinformatics and Machine Learning : With the wealth of data from proteomic experiments like isoTOP-ABPP, researchers can now train machine learning models to predict cysteine reactivity directly from protein sequences or structures. nih.govresearchgate.net These models can identify features—such as the local amino acid environment, solvent accessibility, and predicted pKa—that correlate with hyperreactivity. rsc.orgresearchgate.net Such predictive tools can scan entire proteomes to flag potentially functional cysteines, guiding experimental efforts to annotate protein function. researchgate.net
The table below summarizes key computational and experimental-computational hybrid methods used to study cysteine reactivity.
| Method | Approach | Key Insights Provided |
| isoTOP-ABPP | Experimental (Proteomics) | Quantitative, proteome-wide measurement of intrinsic cysteine reactivity. nanosoftpolymers.comnih.gov |
| QM/MM | Computational (Simulation) | Detailed analysis of reaction mechanisms and energy barriers for specific cysteine reactions. acs.org |
| pKa Prediction | Computational (Empirical) | Predicts the ionization state of the cysteine thiol, a key determinant of its nucleophilicity. researchgate.net |
| Machine Learning | Computational (Statistical) | Predicts hyper-reactive cysteines from sequence and structural features. researchgate.net |
This table outlines the primary methods used to investigate and predict cysteine reactivity, highlighting the synergy between experimental data generation and computational analysis.
These computational approaches are crucial for designing novel proteins with specific catalytic functions and for understanding how disease or drug interactions can modulate the reactivity of key cysteine residues in the proteome. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
